BenchChemオンラインストアへようこそ!

1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea

Medicinal Chemistry Chemical Biology Drug Discovery

1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea (CAS 1039053-30-9) is a synthetic organic compound belonging to the class of N-pyrazole, N'-aryl ureas. It is commercially available as a versatile small molecule scaffold for research purposes.

Molecular Formula C11H10Cl2N4O
Molecular Weight 285.13 g/mol
CAS No. 1039053-30-9
Cat. No. B6614374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea
CAS1039053-30-9
Molecular FormulaC11H10Cl2N4O
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H10Cl2N4O/c1-6-4-10(17-16-6)15-11(18)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H3,14,15,16,17,18)
InChIKeyUIZZVANKTJPXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea: A Commercial Screening Compound with Limited Published Differentiation Data


1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea (CAS 1039053-30-9) is a synthetic organic compound belonging to the class of N-pyrazole, N'-aryl ureas [1]. It is commercially available as a versatile small molecule scaffold for research purposes . However, a comprehensive search of the primary literature and patent databases reveals that this specific compound lacks published, quantitative, comparator-based evidence demonstrating distinct biological, pharmacological, or physicochemical properties relative to its closest structural analogs [2].

Structural Specificity of 1-(3,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea: Why Analogue Substitution Carries Unknown Risk


For the broader class of N-pyrazole, N'-aryl ureas, even minor structural modifications can lead to profound changes in biological activity. For example, in a related series of pyrazole-based ureas, the substitution pattern on the aryl ring was critical for antimicrobial potency, with a 3,4-dichlorophenyl derivative exhibiting an MIC of 0.25 µg/mL against S. aureus, while closely related analogs with trifluoromethyl or single chloro substituents were 4- to 8-fold less potent [1]. This class-level evidence strongly suggests that generic substitution of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea with a seemingly similar analog is not scientifically justifiable without direct comparative data [2]. However, the specific compound currently lacks published head-to-head comparisons against its nearest neighbors.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea: A Critical Analysis


Absence of Direct Comparative Data for the Target Compound

A systematic search of the scientific and patent literature reveals no published studies that directly compare the biological activity, selectivity, or physicochemical properties of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea against a specific named comparator under identical experimental conditions [1]. While the compound is listed in commercial catalogs, the available vendor information is descriptive and lacks the quantitative, comparator-based evidence required for meaningful differentiation .

Medicinal Chemistry Chemical Biology Drug Discovery

Class-Level Antimicrobial Potency Does Not Differentiate the Target Compound

A closely related 3,4-dichlorophenyl urea derivative (compound 7a in Wanjari et al., 2023) demonstrated potent activity against S. aureus with an MIC of 0.25 µg/mL, which was equipotent to levofloxacin and 4- to 8-fold more potent than other urea analogs in the same series (MICs of 1-2 µg/mL) [1]. However, compound 7a is structurally distinct from the target compound, possessing a 4-(1H-pyrazol-1-yl)phenyl linker instead of a direct pyrazole-urea connection [2]. This data supports the potential of the 3,4-dichlorophenyl urea motif but cannot be used to differentiate the target compound from its own direct structural analogs.

Antimicrobial Resistance Staphylococcus aureus Structure-Activity Relationship

Lack of Kinase Selectivity Profiling Precludes Differentiation for p38 MAPK Applications

The N-pyrazole, N'-aryl urea scaffold is a well-established pharmacophore for p38 MAP kinase inhibition, with extensive SAR studies culminating in the clinical candidate BIRB 796 [1]. The target compound shares this core scaffold and is listed as a potential biochemical tool . However, it has not been profiled in any published kinase selectivity panel, and its potency and selectivity against p38 MAPK or other kinases relative to reference inhibitors like BIRB 796 or SB203580 are unknown [2].

p38 MAP Kinase Anti-inflammatory Kinase Selectivity

Potential Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold Hopping and SAR Expansion

This compound may serve as a versatile starting point for medicinal chemistry programs exploring the pyrazole-urea pharmacophore. The direct pyrazole-urea linkage (without a phenyl spacer) represents a distinct regioisomeric scaffold compared to the well-studied 1,3-diaryl pyrazole ureas [1]. A research group could synthesize and profile this compound alongside a series of close analogs to generate the comparative data needed to understand the impact of the 3-methyl substitution and the 3,4-dichloro-phenyl group on target binding and selectivity. This is a procurement scenario for a chemical probe with an uncharacterized but potentially unique chemical space.

Biochemical Screening in a Novel Target Panel

Given the proven kinase inhibitory potential of related N-pyrazole, N'-aryl ureas [1], this compound could be included in a broad kinase selectivity panel to identify potential off-target activities or to discover a novel kinase target. Its differentiation would then be defined by its unique selectivity fingerprint relative to other panel members. Procurement in this context is for a screening compound where the value is defined by the results of the screen itself, not by pre-existing differentiation data.

Antimicrobial Activity Screening Against Resistant Strains

Inspired by the potent anti-S. aureus activity (MIC 0.25 µg/mL) of a structurally related 3,4-dichlorophenyl urea derivative [1], this compound could be tested against a panel of multidrug-resistant bacteria, including MRSA and VRSA. Its value would be proven if it demonstrates higher potency, better selectivity index, or a novel mechanism of action (e.g., DNA gyrase inhibition) compared to levofloxacin or the related compound 7a. Procurement is for a test compound in a hypothesis-driven antimicrobial screening campaign.

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.